molecular formula C25H29NO4 B1250809 Ancistrolikokine A CAS No. 297749-36-1

Ancistrolikokine A

Cat. No. B1250809
M. Wt: 407.5 g/mol
InChI Key: ANPZWXGVVSLGLN-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ancistrolikokine A is a natural product found in Ancistrocladus and Ancistrocladus likoko with data available.

Scientific Research Applications

Anticancer Properties

Ancistrolikokine A and related compounds from Ancistrocladus likoko have shown notable promise in anticancer research. For instance, ancistrolikokine H2 demonstrated potent preferential cytotoxicity towards pancreatic PANC-1 cells in a nutrient-deprived medium, highlighting its potential as an antiausterity agent in cancer therapy (Fayez et al., 2017). Furthermore, ancistrolikokine E3, another naphthyldihydroisoquinoline alkaloid from Ancistrocladus likoko, exhibited potent effects against PANC-1 cells under nutrient-deprived conditions by inhibiting the Akt/mTOR/Autophagy signaling pathway, indicating its potential as an early-stage inhibitor of the autophagy pathway in pancreatic cancer cells (Awale et al., 2018).

Antimalarial and Antiparasitic Activities

Ancistrolikokines A-C, isolated from Ancistrocladus likoko, have shown good to moderate antimalarial activities against Plasmodium falciparum strains, suggesting their utility in antimalarial drug development (Bringmann et al., 2000). Additionally, ancistrolikokine D and related alkaloids demonstrated moderate activities against Leishmania donovani, Trypanosoma cruzi, and Trypanosoma brucei rhodesiense, offering potential applications in treating diseases caused by these parasites (Bringmann et al., 2003).

Antileukemic Potential

Ancistrolikokines from Ancistrocladus likoko showed moderate to strong cytotoxic activities against acute lymphoblastic leukemia cells, including drug-sensitive and multidrug-resistant sublines. This suggests their potential application in leukemia treatment, especially considering their unique structural features and activity profiles (Fayez et al., 2018).

properties

CAS RN

297749-36-1

Product Name

Ancistrolikokine A

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

(1R,3R)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-6-methoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinolin-8-ol

InChI

InChI=1S/C25H29NO4/c1-13-9-17-16(7-8-19(27)25(17)21(10-13)29-5)24-18-11-14(2)26(4)15(3)23(18)20(28)12-22(24)30-6/h7-10,12,14-15,27-28H,11H2,1-6H3/t14-,15-/m1/s1

InChI Key

ANPZWXGVVSLGLN-HUUCEWRRSA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1C)C)C(=CC(=C2C3=C4C=C(C=C(C4=C(C=C3)O)OC)C)OC)O

SMILES

CC1CC2=C(C(N1C)C)C(=CC(=C2C3=C4C=C(C=C(C4=C(C=C3)O)OC)C)OC)O

Canonical SMILES

CC1CC2=C(C(N1C)C)C(=CC(=C2C3=C4C=C(C=C(C4=C(C=C3)O)OC)C)OC)O

synonyms

Ancistrolikokine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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